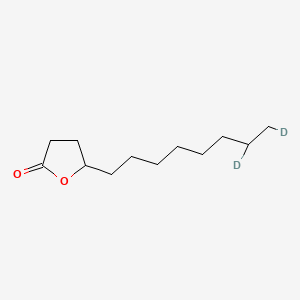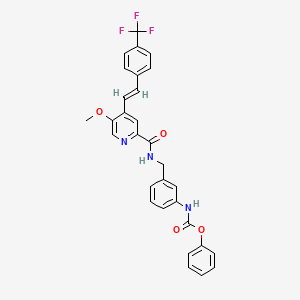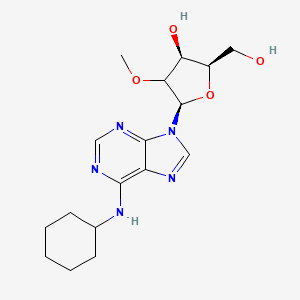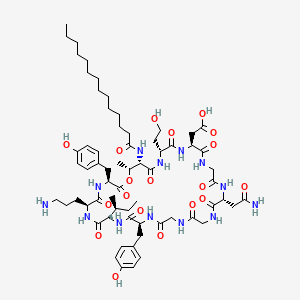
Ophiopojaponin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is specifically identified as Pennogenin 3-O-{2’-O-acetyl-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside} . Ophiopojaponin A is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopojaponin A involves the extraction and isolation from the tubers of Ophiopogon japonicus. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound . Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating that most studies rely on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ophiopogon japonicus. The process involves harvesting the tubers, drying, and then using solvents such as methanol or ethanol for extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ophiopojaponin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound, often using glycosyl donors and catalysts.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their distinct biological activities .
Applications De Recherche Scientifique
Chemistry:
- Used as a reference compound in the study of steroidal glycosides.
- Investigated for its unique structural properties and potential for chemical modifications .
Biology:
- Studied for its cytostatic activity, which can inhibit the growth of certain cancer cells .
- Explored for its potential to modulate immune responses and anti-inflammatory effects .
Medicine:
- Investigated for its cardioprotective properties, particularly in the treatment of heart diseases .
- Studied for its potential neuroprotective effects and ability to improve cognitive functions .
Industry:
Mécanisme D'action
Ophiopojaponin A is compared with other similar steroidal glycosides, such as Ophiopojaponin D and Ophiopogonin D . These compounds share similar structural features but differ in their specific sugar moieties and biological activities.
Comparaison Avec Des Composés Similaires
Ophiopojaponin D: Another glycoside from Ophiopogon japonicus with phenylpropanoid structure.
Ophiopogonin D: A steroidal glycoside with distinct biological activities, including anti-inflammatory and cardioprotective effects.
Uniqueness of Ophiopojaponin A: this compound is unique due to its specific glycosidic linkage and acetylation, which contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Formule moléculaire |
C46H72O18 |
|---|---|
Poids moléculaire |
913.1 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1 |
Clé InChI |
LERALCVLYDPIAD-VSGHBKQDSA-N |
SMILES isomérique |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S,3R,4S,5R,6R)-2-[2-(4-fluorophenyl)-3-(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12386703.png)





![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)


